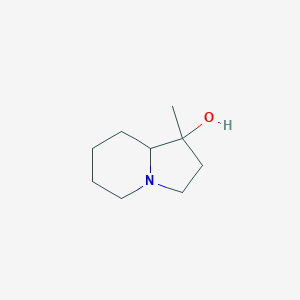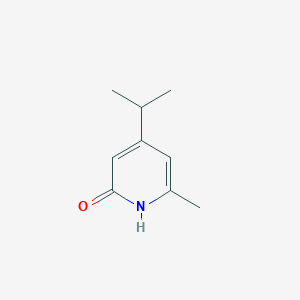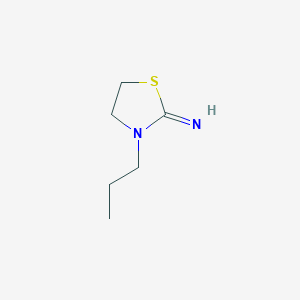
1-(Diaminomethyl)pyrrolidin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diaminomethyl)pyrrolidin-2-ol is a versatile organic compound featuring a pyrrolidine ring with a hydroxyl group at the second position and a diaminomethyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions: 1-(Diaminomethyl)pyrrolidin-2-ol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and ammonia under controlled conditions. This reaction typically proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure consistent product quality and minimize by-products.
化学反応の分析
Types of Reactions: 1-(Diaminomethyl)pyrrolidin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives.
科学的研究の応用
1-(Diaminomethyl)pyrrolidin-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 1-(Diaminomethyl)pyrrolidin-2-ol exerts its effects involves interactions with various molecular targets. The diaminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The hydroxyl group may also participate in hydrogen bonding, further modulating the compound’s activity.
類似化合物との比較
Pyrrolidine: Lacks the hydroxyl and diaminomethyl groups, resulting in different chemical properties and reactivity.
Prolinol: Contains a hydroxyl group but lacks the diaminomethyl group, leading to distinct biological activities.
Pyrrolidin-2-one: Features a carbonyl group instead of a hydroxyl group, altering its chemical behavior and applications.
Uniqueness: 1-(Diaminomethyl)pyrrolidin-2-ol is unique due to the presence of both the hydroxyl and diaminomethyl groups, which confer specific reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in multiple research and industrial contexts.
特性
分子式 |
C5H13N3O |
|---|---|
分子量 |
131.18 g/mol |
IUPAC名 |
1-(diaminomethyl)pyrrolidin-2-ol |
InChI |
InChI=1S/C5H13N3O/c6-5(7)8-3-1-2-4(8)9/h4-5,9H,1-3,6-7H2 |
InChIキー |
CRNZZAPPFIAWLE-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



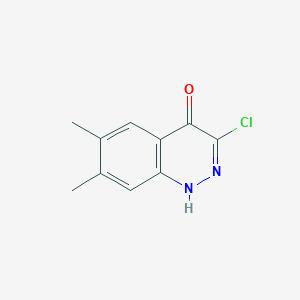
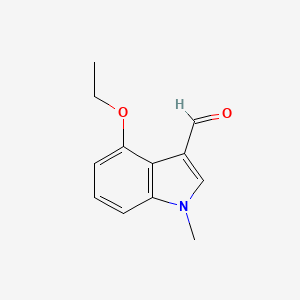
![2,3-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13098279.png)
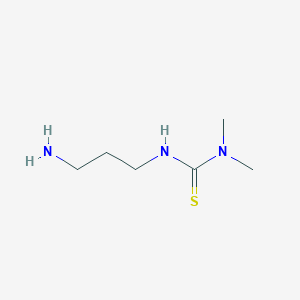
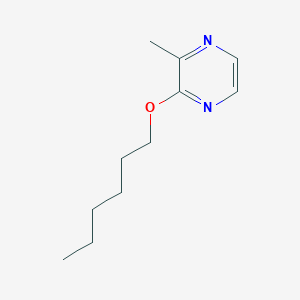
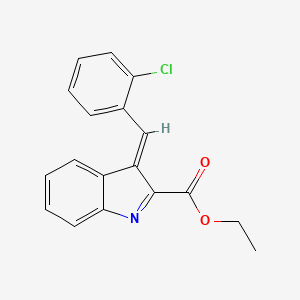
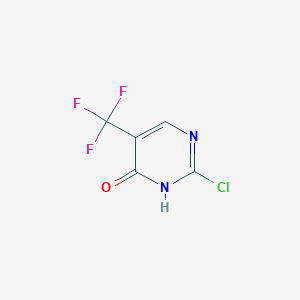
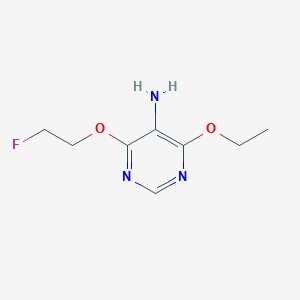
![[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid](/img/structure/B13098299.png)
![5-(3-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13098303.png)
